

Application Notes and Protocols: Laboratory Synthesis of Pyridine-4-sulfonic Acid

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Compound of Interest

Compound Name: *Pyridine-4-sulfonic acid*

Cat. No.: *B1295824*

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Abstract

Pyridine-4-sulfonic acid is a valuable intermediate in the synthesis of various pyridine derivatives and is utilized in the preparation of specialized chemical reagents.[1][2] This document provides a detailed protocol for the laboratory synthesis of **Pyridine-4-sulfonic acid**, adapted from a well-established procedure. The method involves the preparation of an N-(4-pyridyl)pyridinium chloride intermediate, followed by its reaction with sodium sulfite to yield the final product. This protocol is intended to provide researchers with a reliable method for the preparation of **Pyridine-4-sulfonic acid** for applications in medicinal chemistry, materials science, and organic synthesis.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **Pyridine-4-sulfonic acid** as described in this protocol.

Parameter	Value	Reference
Intermediate: N-(4-Pyridyl)pyridinium chloride hydrochloride		
Molar Mass	231.09 g/mol	
Final Product: Pyridine-4-sulfonic acid		
CAS Number	5402-20-0	[2] [3] [4]
Molecular Formula	C5H5NO3S	[2] [3]
Molecular Weight	159.16 g/mol	[2] [4]
Appearance	Colorless crystals	[1]
Melting Point	317–318 °C (decomposes)	[1]
Yield	45–50%	[1]
Purity	Recrystallization from 70% aqueous ethanol affords a purer specimen. [1]	
Storage	Under inert gas (nitrogen or Argon) at 2–8°C. [2]	

Experimental Protocols

This synthesis is a two-step process. The first step is the preparation of the intermediate, N-(4-pyridyl)pyridinium chloride hydrochloride. The second step is the conversion of this intermediate to **Pyridine-4-sulfonic acid**.

Part A: Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride

This procedure follows the method of Koenigs and Greiner.

Materials:

- 4-Aminopyridine
- Pyridine
- Thionyl chloride
- Anhydrous ether

Procedure:

- A solution of 4-aminopyridine in pyridine is prepared.
- The solution is cooled, and thionyl chloride is added dropwise with stirring.
- The reaction mixture is allowed to stand, and the resulting precipitate is collected by filtration.
- The crude product is washed with anhydrous ether to yield N-(4-pyridyl)pyridinium chloride hydrochloride.

Part B: Synthesis of Pyridine-4-sulfonic acid

This procedure is a modification of a patent procedure.[\[1\]](#)

Materials:

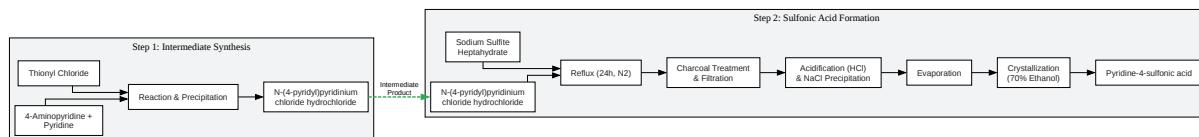
- N-(4-pyridyl)pyridinium chloride hydrochloride (from Part A)
- Sodium sulfite heptahydrate
- Activated charcoal
- 12N Hydrochloric acid
- 70% Aqueous ethanol
- Nitrogen gas supply

Procedure:

- In a 2-liter round-bottomed flask, dissolve 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water.
- Cautiously add 378 g (1.50 moles) of solid sodium sulfite heptahydrate to the solution.
- Once the evolution of sulfur dioxide has ceased, gently heat the solution under reflux in a nitrogen atmosphere for 24 hours.
- After slight cooling, add 20 g of activated charcoal to the mixture and heat under reflux for an additional hour.
- Filter the hot mixture to remove the charcoal.
- To the filtrate, add 320 ml of 12N hydrochloric acid with mixing, then cool the solution to room temperature.
- Filter the precipitate of sodium chloride.
- Evaporate the filtrate to dryness under reduced pressure on a steam bath.
- Crystallize the residue from 600 ml of 70% aqueous ethanol to yield 27–30 g of colorless crystals of **Pyridine-4-sulfonic acid**.
- Concentration of the mother liquor will afford an additional, less pure, 10 g of the product. The total yield is approximately 36–40 g (45–50%).[\[1\]](#)
- For a purer specimen, recrystallize from 70% aqueous ethanol.[\[1\]](#)

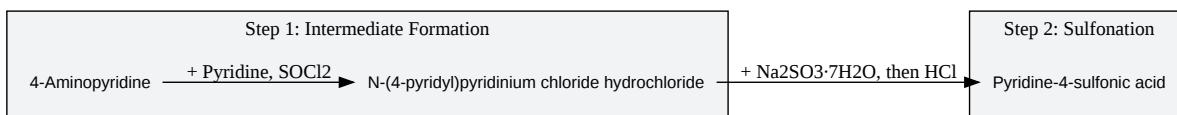
Visualizations

Experimental Workflow for the Synthesis of Pyridine-4-sulfonic acid

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Caption: Workflow for the two-step synthesis of **Pyridine-4-sulfonic acid**.

Reaction Scheme

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Caption: Overall reaction scheme for the synthesis of **Pyridine-4-sulfonic acid**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Pyridinesulphonic acid | 5402-20-0 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. synchem.de [synchem.de]
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